molecular formula C29H23N3O3 B15036883 4-methyl-N-[3-(6-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide

4-methyl-N-[3-(6-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B15036883
M. Wt: 461.5 g/mol
InChI Key: LLNVKMWSHHEFLN-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(6-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide is a benzamide derivative characterized by a benzoxazole core fused with a substituted phenyl group and a 4-methylbenzamide moiety. The benzoxazole ring (a bicyclic structure containing oxygen and nitrogen) confers rigidity and aromaticity, while the 4-methylphenyl substituents enhance lipophilicity and modulate electronic properties.

Properties

Molecular Formula

C29H23N3O3

Molecular Weight

461.5 g/mol

IUPAC Name

4-methyl-N-[2-[3-[(4-methylbenzoyl)amino]phenyl]-1,3-benzoxazol-6-yl]benzamide

InChI

InChI=1S/C29H23N3O3/c1-18-6-10-20(11-7-18)27(33)30-23-5-3-4-22(16-23)29-32-25-15-14-24(17-26(25)35-29)31-28(34)21-12-8-19(2)9-13-21/h3-17H,1-2H3,(H,30,33)(H,31,34)

InChI Key

LLNVKMWSHHEFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{2-[3-(4-METHYLBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Benzamide Group: The benzamide group can be introduced by reacting the benzoxazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

    Substitution with 4-Methylbenzamido Group: The final step involves the substitution of the benzoxazole derivative with 4-methylbenzamido group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{2-[3-(4-METHYLBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-METHYL-N-{2-[3-(4-METHYLBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Probes: The compound serves as a chemical probe to investigate the structure-activity relationships of benzoxazole derivatives.

    Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-[3-(4-METHYLBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Unique Properties
4-methyl-N-[3-(6-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide (Target) Benzoxazole 4-methylbenzamide, 4-methylphenyl carbonyl ~443.5 (calculated) High lipophilicity; potential for dual hydrogen bonding via benzoxazole NH and carbonyl groups
N-(4-(4-methylphenyl)-1,3-thiazol-2-yl)benzamide () Thiazole 4-methylphenyl, benzamide ~295.3 Thiazole’s sulfur atom enhances metabolic stability but reduces polarity vs. benzoxazole
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide () Benzoxazole Butoxybenzamide, 2-methylphenyl ~400.4 Butoxy group increases solubility but may reduce membrane permeability vs. methyl
6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine () Benzothiazole Methoxyphenyl, methoxy ~284.3 Methoxy groups improve water solubility; benzothiazole’s sulfur aids π-stacking
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide () Benzoxazole + Triazole Chlorophenyl, phenylethyl, triazole ~475.9 Triazole introduces additional hydrogen-bonding sites; chlorophenyl enhances electrophilicity

Pharmacokinetic and Bioactivity Comparisons

Electronic and Steric Effects

  • Benzoxazole vs. Thiazole/Benzothiazole: The oxygen in benzoxazole (vs. This may improve metabolic stability compared to thiazole derivatives .
  • Substituent Impact : The 4-methylphenyl group in the target compound enhances lipophilicity (clogP ~4.2) compared to methoxy-substituted analogues (e.g., clogP ~2.8 for ), favoring blood-brain barrier penetration .

Binding Affinity and Selectivity

  • Benzamide Derivatives: The target compound’s benzamide moiety aligns with kinase inhibitor pharmacophores (e.g., binding to ATP pockets). Compared to N-(3-amino-4-methylphenyl)benzamide (), the benzoxazole core in the target likely improves rigidity, enhancing affinity for hydrophobic binding pockets .

Solubility and Stability

  • Butoxy vs. Methyl Substituents () : The butoxy group in increases aqueous solubility (e.g., ~50 µg/mL vs. ~20 µg/mL for methyl-substituted compounds) but may reduce cellular uptake due to larger steric bulk .
  • Chlorophenyl vs. Methylphenyl () : Chlorine’s electron-withdrawing effect in chlorophenyl derivatives may improve oxidative stability but could limit solubility in polar solvents .

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 302.35 g/mol

Structural Features

  • Benzamide Backbone : The benzamide structure is known for its pharmacological versatility, often serving as a scaffold for various bioactive compounds.
  • Benzoxazole Moiety : This heterocyclic component is recognized for its role in biological activities, including antimicrobial and anticancer properties.

Antiviral Activity

Research indicates that derivatives of benzamide, including compounds similar to the one , exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against several viruses, including HIV-1 and HCV, primarily by enhancing intracellular levels of APOBEC3G (A3G), a cytidine deaminase that inhibits viral replication .

Table 1: Antiviral Efficacy of Benzamide Derivatives

Compound NameTarget VirusMechanism of ActionReference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideHBVIncreases A3G levels
N-phenylbenzamideHIV-1A3G-mediated inhibition
N-(4-methylphenyl)benzamideHCVA3G-mediated inhibition

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. Certain compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of pro-apoptotic factors.

Case Study: Apoptosis Induction

A study focused on a related benzamide derivative showed that it could induce apoptosis in cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels. This suggests that the compound may have potential as an anticancer agent .

The biological activity of 4-methyl-N-[3-(6-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide can be attributed to several mechanisms:

  • Inhibition of Viral Replication : By increasing A3G levels, the compound can inhibit the replication of viruses such as HBV and HIV.
  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Antioxidant Activity : Some studies suggest that benzamide derivatives possess antioxidant properties that could protect cells from oxidative stress .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its potential therapeutic application. Preliminary studies indicate:

  • Metabolic Stability : The compound exhibits metabolic stability due to alkylation at the amine group.
  • Toxicity Profile : Acute toxicity assessments in animal models are necessary to establish safety margins for human use.

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